(9H-purin-6-yl)-L-tryptophan
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H14N6O2 |
|---|---|
Molecular Weight |
322.32 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-2-(7H-purin-6-ylamino)propanoic acid |
InChI |
InChI=1S/C16H14N6O2/c23-16(24)12(5-9-6-17-11-4-2-1-3-10(9)11)22-15-13-14(19-7-18-13)20-8-21-15/h1-4,6-8,12,17H,5H2,(H,23,24)(H2,18,19,20,21,22) |
InChI Key |
GKAZDIDTEUPDLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for 9h Purin 6 Yl L Tryptophan
Approaches for the Regioselective Conjugation of Purine (B94841) and Tryptophan Moieties
The primary challenge in synthesizing (9H-purin-6-yl)-L-tryptophan lies in forming a specific bond between the C6 position of the purine ring and the amino group of L-tryptophan, without reacting at other potentially reactive sites on either molecule.
Development of Nucleophilic Substitution Methods at the Purine C6 Position
The most common and direct approach for synthesizing N-(purin-6-yl)-amino acids is the nucleophilic aromatic substitution (SNAr) reaction. nih.gov This method typically involves the reaction of a 6-halopurine, most commonly 6-chloropurine (B14466), with the amino group of the desired amino acid. nih.gov The amino group of L-tryptophan acts as a nucleophile, attacking the electron-deficient C6 carbon of the purine and displacing the chloride leaving group.
This reaction is often carried out in the presence of a base, such as sodium carbonate, in an aqueous or alcoholic solvent under reflux conditions. nih.gov The base serves to deprotonate the amino group of the tryptophan, increasing its nucleophilicity, and to neutralize the hydrogen chloride that is formed as a byproduct. While this method is well-established for a variety of amino acids, the specific conditions for L-tryptophan would need to be optimized to maximize yield and minimize side reactions, such as potential modifications to the indole (B1671886) ring of tryptophan.
Recent studies on nucleophilic aromatic substitutions have also explored concerted mechanisms, challenging the long-held two-step addition-elimination model. nih.govnih.gov These findings suggest that the nature of the nucleophile, leaving group, and solvent can significantly influence the reaction pathway. nih.govnih.gov
Exploration of Amidation or Related Coupling Chemistries for Tryptophan Integration
An alternative strategy for linking the purine and tryptophan moieties involves forming an amide bond. This would result in a different constitutional isomer than the target compound, where the tryptophan is linked via its carboxyl group to an amino-functionalized purine, or vice versa. However, for the synthesis of N-(purin-6-yl)-L-tryptophan, peptide coupling reagents could be employed in a multi-step process.
One such approach involves the coupling of a pre-formed N-(purin-6-yl)-amino acid with another amino acid to create a dipeptide. nih.gov For instance, N-(purin-6-yl)-(S)-amino acids have been coupled with dimethyl (S)-glutamate using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) and N,N-diisopropylethylamine (DIEA). nih.gov This highlights the use of standard peptide synthesis techniques in this context, which could be adapted for tryptophan integration. However, as will be discussed, this approach is fraught with stereochemical challenges. nih.gov
Stereochemical Control and Diastereomeric Considerations in Synthesis
Maintaining the stereochemical integrity of L-tryptophan during the synthesis is of paramount importance, as the biological activity of chiral molecules is often enantiomer-dependent.
Investigation of Racemization Pathways during Coupling Reactions
A significant challenge in the synthesis of N-(purin-6-yl)-α-amino acid derivatives is the propensity for racemization at the α-carbon of the amino acid. nih.gov Studies on the synthesis of N-(purin-6-yl)dipeptides have shown that the coupling of an N-(purin-6-yl)-(S)-amino acid with another (S)-amino acid ester can lead to a mixture of (S,S) and (R,S) diastereomers. nih.gov In one reported case involving N-(purin-6-yl)-(S)-phenylalanine, a diastereomeric ratio of 6:4 was observed, indicating substantial racemization of the N-(purin-6-yl)-amino acid component. nih.gov
Interestingly, starting with the (R)-enantiomer of the N-(purin-6-yl)-amino acid resulted in the same diastereomeric mixture, suggesting the reaction proceeds through a common, chirally labile intermediate. nih.gov The exact mechanism of this racemization is still under investigation. Initial hypotheses that the imidazole (B134444) nitrogen atoms of the purine ring might be involved in forming a chirally labile intermediate have been challenged by findings that N9-benzylated or 7-deaza analogs also undergo racemization. nih.gov This indicates that the purine's imidazole fragment may not be the primary driver of this process. nih.gov
Enantioselective Synthetic Routes and Diastereomeric Resolution Techniques
Given the issues with racemization during coupling reactions, alternative strategies are necessary to obtain enantiomerically pure this compound. One approach is to perform the nucleophilic substitution of 6-chloropurine directly with L-tryptophan, which, under appropriate conditions, may proceed with retention of configuration. The enantiomeric purity of the final product would then need to be rigorously confirmed, for example, by chiral High-Performance Liquid Chromatography (HPLC). nih.gov
Should a racemic or diastereomeric mixture be formed, resolution techniques would be required. These can include:
Chromatographic separation: Chiral column chromatography is a powerful tool for separating enantiomers and diastereomers. nih.govnih.gov
Diastereomeric crystallization: Conversion of the enantiomeric mixture into diastereomeric salts by reaction with a chiral resolving agent, followed by fractional crystallization, is a classical resolution method. google.com
For analytical purposes, derivatization with a chiral agent, such as Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alanine amide), can be used to convert enantiomers into diastereomers that can be separated and quantified by standard chromatographic techniques like HPLC. rsc.org
Optimization of Reaction Conditions and Yields for Scalable Synthesis
The successful laboratory-scale synthesis of this compound is the first step towards its potential application. However, for practical use, the synthesis must be optimizable and scalable. This involves a systematic investigation of various reaction parameters to maximize yield and purity while minimizing cost and environmental impact.
Key parameters for optimization in the nucleophilic substitution of 6-chloropurine with L-tryptophan would include:
| Parameter | Considerations |
| Solvent | The polarity and proticity of the solvent can influence the reaction rate and solubility of reactants. Alcohols, water, or mixtures thereof are common. |
| Base | The choice and stoichiometry of the base (e.g., Na2CO3, K2CO3, triethylamine) are crucial for activating the nucleophile and neutralizing acid byproducts. |
| Temperature | Higher temperatures generally increase the reaction rate but may also promote side reactions and racemization. |
| Reaction Time | Monitoring the reaction progress is essential to determine the optimal time for achieving maximum conversion without significant product degradation. |
| Purification | Developing an efficient purification protocol, such as crystallization or chromatography, is critical for obtaining the final compound in high purity. |
Advanced Analytical Methodologies for Structural Elucidation (Conceptual, no specific data)
The definitive characterization of the molecular structure of this compound would rely on the synergistic use of mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), typically using an Orbitrap or Time-of-Flight (TOF) analyzer, would be the first step to confirm the elemental composition. By providing a mass measurement with high accuracy (typically <5 ppm error), HRMS can verify that the synthesized compound has the correct molecular formula (C₁₆H₁₄N₆O₂).
Further structural detail would be obtained using tandem mass spectrometry (MS/MS). nih.gov In this technique, the protonated molecular ion of the compound is isolated and fragmented. The resulting fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, characteristic fragments would be expected, such as the loss of the carboxyl group, or the cleavage of the bond between the purine and tryptophan, yielding ions corresponding to each individual component. This confirms the covalent linkage between the two building blocks. Combining liquid chromatography with mass spectrometry (LC-MS) allows for the separation of potential isomers before they enter the mass spectrometer. nih.govfrontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most definitive evidence for the precise location of the covalent bond. While ¹H and ¹³C NMR spectra give an overview of the hydrogen and carbon environments, two-dimensional (2D) NMR experiments are critical for establishing connectivity.
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most crucial technique for this purpose. It detects long-range (2-3 bond) correlations between protons and carbons. For example, a correlation between the C6 proton of the purine ring and a carbon atom within the tryptophan's indole nucleus would irrefutably confirm an N1-indole linkage. Conversely, a correlation between the purine C6 proton and the α-carbon of the amino acid backbone would confirm substitution at the α-amino group. The absence of an N-H proton signal for the indole ring in the ¹H NMR spectrum would also strongly suggest substitution at that position.
The table below summarizes the conceptual application of these key analytical techniques for the structural elucidation of this specific compound.
| Analytical Technique | Purpose | Anticipated Information Yielded |
| HRMS (e.g., LC-TOF) | Molecular Formula Confirmation | Provides a highly accurate mass measurement to confirm the elemental composition (C₁₆H₁₄N₆O₂). |
| Tandem MS (MS/MS) | Connectivity Confirmation | Fragmentation pattern will show characteristic losses (e.g., H₂O, COOH) and fragment ions corresponding to the purine and tryptophan moieties, confirming they are linked. |
| ¹H NMR | Proton Environment Mapping | Shows chemical shifts and coupling constants for all protons. The integration and multiplicity of signals for the purine, indole, and amino acid protons provide initial structural clues. |
| ¹³C NMR | Carbon Skeleton Mapping | Determines the number of unique carbon environments, confirming the presence of both the purine and tryptophan skeletons. |
| 2D NMR (HMBC) | Definitive Linkage Determination | Reveals 2- and 3-bond J-couplings between protons and carbons. Crucially, it will show a correlation between a purine proton (e.g., H2 or H8) and a tryptophan carbon (e.g., Cα or an indole carbon), pinpointing the exact site of attachment. |
| 2D NMR (HSQC) | Direct C-H Correlation | Correlates each proton signal directly to the carbon to which it is attached, aiding in the assignment of both ¹H and ¹³C spectra. |
By employing these sophisticated analytical strategies, the precise chemical structure of synthesized this compound can be determined with a high degree of confidence, overcoming the challenges posed by the potential for isomerism inherent in its synthesis.
Molecular Interactions and Biological Recognition Mechanisms
Investigation of Ligand-Receptor Binding Dynamics and Selectivity
The dual nature of this compound allows it to potentially bind to a diverse set of receptors and proteins, displaying unique selectivity and binding dynamics.
The 9H-purine component of the molecule is structurally similar to adenine (B156593), a key component of adenosine (B11128). This suggests that (9H-purin-6-yl)-L-tryptophan could interact with adenosine receptors (A1, A2A, A2B, A3), which are G-protein-coupled receptors involved in numerous physiological processes. The binding affinity would likely be influenced by the bulky tryptophan substituent at the 6-position of the purine (B94841) ring. Furthermore, bromodomains, which are protein modules that recognize acetylated lysine (B10760008) residues, also contain a binding pocket that can accommodate purine-like structures. The potential for this compound to act as a ligand for these proteins is an area of active interest.
The L-tryptophan portion of the molecule makes it a candidate for interaction with proteins that have specific binding sites for this amino acid. These include amino acid transporters responsible for cellular uptake of tryptophan, such as the L-type amino acid transporter 1 (LAT1). nih.gov Additionally, enzymes that utilize tryptophan as a substrate possess binding domains that could potentially recognize the tryptophan moiety of the compound. nih.gov The presence of the purine group could, however, sterically hinder or alter the binding affinity compared to L-tryptophan alone.
Enzymatic Activity Modulation by this compound
Given its structure as a conjugate of a purine and an amino acid, this compound has the potential to modulate the activity of enzymes involved in the metabolic pathways of both its components.
Impact on Tryptophan Catabolic Enzymes (e.g., Indoleamine 2,3-dioxygenase, Tryptophan 2,3-dioxygenase)
The catabolism of tryptophan is primarily initiated by two enzymes: Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO). nih.govnih.gov These enzymes catalyze the conversion of L-tryptophan to N-formylkynurenine, the first and rate-limiting step of the kynurenine (B1673888) pathway. nih.govmdpi.com As a structural analog of L-tryptophan, this compound could act as a competitive inhibitor of these enzymes. By occupying the active site, it could prevent the binding of the natural substrate, thereby downregulating the kynurenine pathway. This pathway is of significant interest in immunology and oncology due to its role in immune tolerance. nih.gov
Table 1: Potential Interaction with Tryptophan Catabolic Enzymes
| Enzyme | Potential Effect of this compound | Basis of Interaction |
|---|---|---|
| Indoleamine 2,3-dioxygenase (IDO1) | Competitive Inhibition | Structural similarity to L-tryptophan |
Influence on Key Enzymes of Purine Metabolism
The purine metabolism pathway involves a series of enzymes responsible for the synthesis and degradation of purine nucleotides. nih.gov Key enzymes in the catabolic pathway include adenosine deaminase and xanthine (B1682287) oxidase, which ultimately lead to the production of uric acid in humans. nih.gov The purine moiety of this compound could potentially interact with these enzymes, possibly acting as an inhibitor or a substrate. For instance, its structural similarity to adenosine might allow it to bind to adenosine deaminase.
Table 2: Potential Interaction with Purine Metabolism Enzymes
| Enzyme | Potential Effect of this compound | Basis of Interaction |
|---|---|---|
| Adenosine Deaminase | Inhibition or Substrate | Structural similarity to adenosine |
Characterization as a Potential Enzyme Inhibitor or Substrate Analogue
A substrate analogue is a molecule that resembles the natural substrate of an enzyme and can bind to the enzyme's active site. wikipedia.org Due to its structural similarity to both L-tryptophan and purine-based molecules like adenosine, this compound can be characterized as a potential substrate analogue for a range of enzymes. wikipedia.org If it binds to the active site but cannot be converted into a product, it acts as a competitive inhibitor. The inhibitory potential (measured by constants like Ki) would depend on its binding affinity relative to the natural substrate. This dual-analogue nature makes it a fascinating candidate for targeted enzyme inhibition, potentially affecting multiple metabolic pathways simultaneously.
Biophysical Characterization of Binding Affinities and Kinetics
Detailed biophysical studies are employed to elucidate the binding characteristics of this compound to its primary biological target, tryptophanyl-tRNA synthetase. These studies measure key parameters such as the dissociation constant (Kd), inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50), which collectively describe the affinity of the compound for the enzyme. Furthermore, kinetic parameters including the association rate constant (kon) and the dissociation rate constant (koff) provide a dynamic view of the binding process.
Unfortunately, at the time of this writing, specific, publicly available research findings detailing the comprehensive biophysical characterization of this compound's binding affinities and kinetics are not present in the accessible scientific literature. While the study of TrpRS inhibitors is an active area of research, and various indole-based and other inhibitory compounds have been analyzed, specific data points for this compound are not documented in the reviewed sources.
General methodologies for characterizing such inhibitors often involve techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and enzyme inhibition assays. These methods allow for the direct measurement of binding constants and kinetic rates. For instance, research on other TrpRS inhibitors has revealed a range of binding affinities, often in the nanomolar to micromolar range, indicating potent interactions with the enzyme's active site. The kinetics of these interactions can vary, with some inhibitors exhibiting rapid binding and dissociation, while others form more stable, long-lived complexes.
Without specific experimental data for this compound, a detailed quantitative analysis and the creation of interactive data tables as requested is not feasible. The scientific community awaits further research and publication of these critical biophysical parameters to fully understand the molecular recognition and therapeutic potential of this specific compound.
Cellular and Biochemical Activity Investigations of 9h Purin 6 Yl L Tryptophan
Effects on Cellular Metabolic Homeostasis
The compound's influence extends to critical metabolic pathways, including those responsible for the degradation of tryptophan, the synthesis of purines, and the regulation of cellular energy.
Modulation of Tryptophan Degradation Pathways (Kynurenine and Serotonin (B10506) Pathways)
L-tryptophan serves as a precursor for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT) and is also the starting point for the kynurenine (B1673888) pathway, which accounts for the majority of tryptophan degradation. nih.govnih.govmetacyc.org The balance between these two pathways is crucial for various physiological processes.
The serotonin pathway begins with the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), which is then converted to serotonin. nih.gov This pathway is significant in the brain and gut. nih.gov The availability of tryptophan is a rate-limiting factor for serotonin synthesis. consensus.app
The kynurenine pathway, on the other hand, is the primary route for tryptophan catabolism, processing about 95% of dietary tryptophan. nih.govnih.gov This pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) in the liver and indoleamine 2,3-dioxygenase (IDO) in other tissues. metacyc.org It leads to the production of several neuroactive and immunoregulatory metabolites, including kynurenine, kynurenic acid, and quinolinic acid. metacyc.orgmdpi.comul.ie Dysregulation of the kynurenine pathway has been implicated in various diseases. nih.govul.ie
| Pathway | Key Enzymes | Key Metabolites | Significance |
| Serotonin Pathway | Tryptophan Hydroxylase, Aromatic L-amino acid decarboxylase | 5-Hydroxytryptophan (5-HTP), Serotonin (5-HT), 5-Hydroxyindoleacetic acid (5-HIAA) | Neurotransmission, mood regulation. nih.govnih.gov |
| Kynurenine Pathway | Tryptophan 2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase (IDO), Kynurenine aminotransferases (KATs), Kynureninase | Kynurenine, Kynurenic Acid, Anthranilic Acid, 3-Hydroxykynurenine, Xanthurenic Acid, Quinolinic Acid | Immune regulation, neuroactivity, NAD+ synthesis. nih.govmetacyc.orgnih.gov |
Influence on Purine (B94841) Salvage and De Novo Synthesis Pathways
Purine nucleotides are essential for numerous cellular processes, including DNA and RNA synthesis, energy metabolism, and signaling. nih.govnih.gov Cells can generate purines through two main pathways: de novo synthesis and the salvage pathway.
The de novo synthesis pathway builds purine nucleotides from simpler precursor molecules, such as amino acids and bicarbonate. youtube.comresearchgate.net This multi-step, energy-intensive process starts with ribose-5-phosphate (B1218738) and culminates in the formation of inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). youtube.comyoutube.com
The purine salvage pathway is a recycling mechanism that reclaims purine bases (adenine, guanine (B1146940), and hypoxanthine) from the degradation of nucleic acids. youtube.comyoutube.com This pathway is less energy-consuming than de novo synthesis and is crucial in tissues where de novo synthesis is limited. youtube.com Key enzymes in this pathway include adenine (B156593) phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). youtube.comyoutube.com
| Pathway | Starting Materials | Key Enzymes | End Products |
| De Novo Synthesis | Ribose-5-phosphate, amino acids, CO2, ATP | PRPP synthetase, GART, FGAMS, ATIC | Inosine Monophosphate (IMP), Adenosine Monophosphate (AMP), Guanosine Monophosphate (GMP) |
| Purine Salvage | Adenine, Guanine, Hypoxanthine | Adenine phosphoribosyltransferase (APRT), Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | AMP, GMP, IMP |
Impact on Intracellular Signaling Cascades
(9H-purin-6-yl)-L-tryptophan is also being investigated for its potential to influence intracellular signaling, which is fundamental to cellular communication and response.
Involvement in Receptor-Mediated Signaling Pathways
Research suggests that tryptophan and its metabolites can participate in receptor-mediated signaling. For instance, L-tryptophan has been shown to act as an agonist for the calcium-sensing receptor (CaSR), which can trigger downstream signaling events leading to the secretion of gut hormones. nih.gov Furthermore, certain tryptophan metabolites are known to activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a role in immune responses and mucosal homeostasis. nih.gov
Alterations in Second Messenger Systems (e.g., cAMP pathway)
The activation of G protein-coupled receptors, such as the CaSR, often leads to the modulation of second messenger systems. The CaSR, for example, can activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). While direct evidence linking this compound to the cAMP pathway is still emerging, the involvement of purines in signaling is well-established, with cAMP itself being a crucial second messenger derived from ATP.
Scientific Investigations of this compound Remain Elusive
Despite a comprehensive search of available scientific literature, specific research detailing the cellular and biochemical activity of the compound This compound is not presently available. The inquiries into its effects on cellular growth, stem cell differentiation, immunomodulatory pathways, and antimicrobial properties did not yield specific data for this particular molecule.
The name this compound suggests a chemical structure where an L-tryptophan molecule is attached to the 6th position of a purine ring. This structure is intriguing as it combines two biologically significant moieties: a purine core, central to nucleic acids and cellular signaling, and the essential amino acid L-tryptophan, a precursor for numerous bioactive metabolites.
While direct studies on this compound are absent, the individual components and related molecules have well-documented biological roles.
Context from Related Compounds
Purine Analogues: Purine derivatives, particularly those substituted at the 6-position, are a major class of compounds with diverse biological activities, including roles as anticancer and antimicrobial agents. nih.govscielo.org.mx They often function as antimetabolites, interfering with nucleic acid synthesis and cellular proliferation. nih.gov For instance, various 6-substituted purines have been synthesized and evaluated for antifungal and antitumor properties. scielo.org.mxresearchgate.net
Tryptophan and its Metabolites: L-tryptophan is crucial for protein synthesis and is a key molecule in cellular proliferation. nih.gov Its metabolic breakdown through the kynurenine pathway produces a range of metabolites with profound immunomodulatory effects. nih.gov Furthermore, tryptophan-rich peptides are known for their antimicrobial and antibiofilm capabilities. researchgate.net Derivatives such as 1-methyl-L-tryptophan have been investigated for their potential as antitumor agents by modulating tryptophan metabolism. nih.govnih.gov
Cytokinin-Amino Acid Conjugates: In plant biology, a class of N6-substituted purine derivatives known as cytokinins regulates cell growth and differentiation. nih.govyoutube.comyoutube.com These plant hormones can exist as conjugates with amino acids, which affects their activity, transport, and metabolism within the plant. nih.govnih.gov The structure of this compound is analogous to these naturally occurring conjugates.
Future Research Directions
The absence of specific data on this compound highlights a potential area for future research. Based on the activities of its constituent parts and related analogues, studies could be designed to investigate the following:
Cellular Growth: Assess the compound's effect on the proliferation of various cell lines, particularly cancer cells, to determine if it acts as a purine antimetabolite.
Stem Cell Differentiation: Evaluate its influence on the maintenance of stemness or the induction of differentiation in stem cell populations, drawing parallels to the roles of tryptophan and cytokinins.
Immunomodulation: Investigate its interaction with the kynurenine pathway and its effect on immune cell function to determine any immunomodulatory properties.
Antimicrobial Activity: Screen the compound against a panel of bacteria and fungi and test its ability to inhibit biofilm formation.
Computational Modeling and Structural Bioinformatics of 9h Purin 6 Yl L Tryptophan
Ligand-Protein Docking Simulations for Active Site Prediction
Ligand-protein docking is a computational method that predicts the preferred orientation of a molecule when bound to a protein target. nih.gov This technique is crucial for identifying potential binding sites and elucidating the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.
For a molecule like (9H-purin-6-yl)-L-tryptophan, docking studies would be instrumental in identifying its potential protein targets. The purine (B94841) core is a common feature in molecules that target a wide range of proteins, including kinases and dehydrogenases, while the L-tryptophan moiety could direct it towards enzymes involved in amino acid metabolism or proteins with specific tryptophan-binding pockets.
A study on the docking of L-tryptophan itself with the human serotonin (B10506) transporter (SERT) revealed a binding affinity of -5.69 kcal/mol, indicating a stable interaction. ejournals.caresearchgate.net This suggests that the tryptophan portion of this compound could play a significant role in its binding to specific targets. Docking simulations would explore how the addition of the purine group modifies this interaction and what new potential targets it might have.
Table 1: Representative Docking Scores of L-tryptophan and Related Compounds with Human Serotonin Transporter (SERT)
| Compound | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |
| L-tryptophan | 6AWO | -5.69 | Not specified |
| Peonidin | 6AWO | -8.63 | Not specified |
| Catechin | 6AWO | -8.24 | Not specified |
| Sertraline (control) | 6AWO | Not specified | Tyr95 |
Data sourced from a molecular docking study on compounds found in pineapples and bananas. ejournals.caresearchgate.net
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Stability
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.gov These simulations can reveal how a ligand and its protein target adapt to each other upon binding, the stability of the complex, and the role of solvent molecules in the interaction. nih.govmdpi.com
For this compound, MD simulations would be a critical next step after initial docking studies. They could be used to:
Assess the stability of the predicted binding poses from docking.
Investigate the conformational changes in both the ligand and the protein upon binding.
Calculate the binding free energy, providing a more accurate estimation of the binding affinity.
Studies on tryptophan-containing peptides have shown the importance of the tryptophan residue in mediating interactions and maintaining the structural integrity of the peptide-protein complex. nih.gov MD simulations of this compound would likely highlight the dual role of the rigid purine core in anchoring the molecule and the flexible tryptophan component in optimizing interactions within the binding pocket. The dynamic nature of the tryptophan side chain allows it to explore different orientations, which can be crucial for establishing and maintaining key interactions with the protein target. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.govnih.gov
Developing a QSAR model for this compound and its analogues would require a dataset of structurally related compounds with experimentally determined biological activities. The model would then be built using various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.
Table 2: Key Molecular Descriptors Used in QSAR Modeling
| Descriptor Type | Description | Relevance to this compound |
| Topological | Describes the connectivity of atoms in a molecule. | Can capture the shape and size of the purine and tryptophan moieties. |
| Electronic | Relates to the distribution of electrons in the molecule. | Important for understanding electrostatic and hydrogen bonding interactions. |
| Hydrophobic | Quantifies the water-fearing nature of the molecule or its parts. | The indole (B1671886) ring of tryptophan is significantly hydrophobic. |
| Steric | Pertains to the three-dimensional shape and size of the molecule. | Crucial for understanding how the compound fits into a binding site. |
Rational Design Principles for the Development of Analogues with Enhanced Specificity
Rational drug design involves the creation of new molecules with a specific biological function based on a detailed understanding of the target's structure and the ligand-target interactions. nih.gov For this compound, rational design strategies would leverage the information gained from docking, MD simulations, and QSAR models to guide the synthesis of new analogues.
Key principles for designing analogues of this compound could include:
Modification of the Purine Core: Introducing substituents at different positions on the purine ring could enhance binding affinity and selectivity. For example, modifications at the N6 position are common in the development of kinase inhibitors.
Alterations to the Tryptophan Moiety: The carboxyl and amino groups of the tryptophan part could be modified to explore new interactions or improve pharmacokinetic properties. The indole ring itself could also be substituted to modulate hydrophobicity and electronic properties. nih.govrsc.org
Linker Modification: The linkage between the purine and tryptophan components could be altered in terms of length and flexibility to optimize the orientation of the two moieties within the binding site.
The ultimate goal of these design principles would be to develop analogues with enhanced specificity for a particular biological target, thereby increasing their therapeutic potential and reducing off-target effects. nih.govrsc.org
Derivatization and Structure Activity Relationship Sar Studies of 9h Purin 6 Yl L Tryptophan Analogues
Design and Synthesis of Analogues with Modified Purine (B94841) Moieties
The purine scaffold is a cornerstone of many biologically active molecules, and its modification has been a key strategy in the development of novel therapeutic agents. nih.gov In the context of (9H-purin-6-yl)-L-tryptophan analogues, derivatization of the purine ring has been extensively investigated to probe interactions with biological targets and improve activity.
Synthetic strategies often begin with a substituted purine, such as 2,6-dichloropurine (B15474) or 6-chloropurine (B14466), which allows for sequential and regioselective introduction of various substituents. nih.govnih.gov A common approach involves the alkylation at the N9 position, followed by nucleophilic aromatic substitution at the C6 and sometimes C2 or C8 positions. nih.govnih.gov
Key modifications to the purine moiety include:
Substitution at the C2 position: Introducing different groups at the C2 position of the purine ring has been explored to enhance biological effects. For example, a series of 2,6,9-trisubstituted purines were synthesized starting from 2,6-dichloropurine. nih.gov
Substitution at the C6 position: The C6 position is critical as it serves as the attachment point for the tryptophan moiety. Modifications here often involve replacing the amino group with other functionalities or introducing different amino acid-like structures. nih.gov
Substitution at the C8 position: The C8 position has also been a target for modification. For instance, the synthesis of 6,8,9-trisubstituted purine analogues has been achieved, where a phenyl group was introduced at the C8 position. nih.govtubitak.gov.tr
Alkylation at the N9 position: The N9 position is frequently alkylated with various groups, such as cyclopentyl or other alkyl chains, to explore the binding pocket of target proteins. nih.govnih.gov The alkylation of the purine core with alkyl halides under basic conditions can result in a mixture of N9 and N7 regioisomers, which often need to be separated. nih.gov
The following table summarizes representative analogues with modified purine moieties and their reported synthetic observations.
| Compound Class | Starting Material | Key Synthetic Step | Observations | Reference |
| 2,6,9-Trisubstituted Purines | 2,6-Dichloropurine | Alkylation at N9, followed by sequential nucleophilic substitution at C6 and C2. | Yields a mixture of N9 and N7 isomers. Microwave irradiation can be used in pivotal steps. | nih.gov |
| 6,8,9-Trisubstituted Purines | 4,6-Dichloro-5-nitropyrimidine | Multi-step process including introduction of a phenyl group at C8. | Seven new purine derivatives were synthesized with high yields in the final substitution step. | nih.govtubitak.gov.tr |
| N-(Purin-6-yl)dipeptides | 6-Chloropurine or 2-Amino-6-chloropurine | Nucleophilic substitution of chlorine with dipeptides. | This approach avoids racemization that occurs when coupling N-(purin-6-yl)-(S)-amino acids. | nih.gov |
| 8-Substituted Purine Analogues | 8-Bromo-9-(pent-4-yn-1-yl)-9H-purin-6-amine | Reaction with mercaptans or phenols. | Allows for the introduction of thioether or ether linkages at the C8 position. | nih.gov |
These studies demonstrate that the purine ring of this compound is highly amenable to chemical modification, allowing for the generation of diverse libraries of compounds for biological screening.
Synthesis and Biological Evaluation of Analogues with Altered Tryptophan Side Chains or Stereochemistry
The tryptophan component of the molecule provides a crucial structural and functional element, with its indole (B1671886) ring and chiral center being key targets for modification. nih.gov Altering the tryptophan side chain or its stereochemistry can have profound effects on biological activity by influencing how the molecule fits into a binding site and interacts with target proteins. nih.gov
Research in this area has focused on several key strategies:
Modification of the Indole Ring: Substituents have been introduced onto the indole ring of tryptophan to probe for additional binding interactions. Furthermore, 1-alkyltryptophan analogues, such as 1-ethyl-tryptophan and 1-butyl-tryptophan, have been synthesized and evaluated for antiproliferative effects. nih.gov
Alteration of the Amino Acid Side Chain: The entire side chain has been modified. For example, replacing the indole with other aromatic or bulky groups can significantly alter activity. nih.gov The synthesis of tryptophan analogues with fixed side-chain orientations has been achieved through methods like C(sp3)-H functionalization. nih.gov
Stereochemical Inversion: The stereochemistry of the alpha-carbon of tryptophan is critical for biological activity. Synthesis of diastereomers, for example by incorporating D-tryptophan instead of L-tryptophan, is a common strategy to investigate the importance of stereochemistry. nih.gov A significant challenge in the synthesis of these analogues is preventing racemization at the chiral center, especially during peptide coupling reactions. nih.gov Studies have shown that coupling N-(purin-6-yl)-(S)-amino acids can lead to significant racemization. nih.gov An alternative, stereochemically pure synthesis involves the nucleophilic substitution of 6-chloropurine with pre-synthesized dipeptides. nih.gov
The table below presents examples of modifications to the tryptophan moiety and their impact.
| Modification Type | Example Analogue/Strategy | Synthetic Approach | Biological Finding/Observation | Reference |
| Indole N-Alkylation | 1-Butyltryptophan (1-BT) | Synthesized from L-tryptophan. | Showed the most powerful cytotoxicity against SGC7901 and HeLa cells compared to other 1-alkyl analogues. | nih.gov |
| Side Chain Restriction | Diastereomeric β-phenyl tryptophans | C-H activation to create β,β-diarylated amino acids. | The orientation of the side chain was found to determine agonism versus inverse agonism in short ghrelin peptides. | nih.gov |
| Stereochemical Variation | N-(purin-6-yl)dipeptides | Coupling of N-(purin-6-yl)-(S)-amino acids to another amino acid. | The coupling process was accompanied by racemization of the chiral center. | nih.gov |
| Stereochemically Pure Synthesis | N-(purin-6-yl)-(S,S)-dipeptides | Nucleophilic substitution of 6-chloropurine with (S,S)-dipeptides. | Yielded individual (S,S)-diastereomers, confirming the importance of the synthetic route for stereochemical control. | nih.gov |
| Non-proteinogenic Amino Acids | N-(purin-6-yl) conjugates with (S)-alanine, (S)-phenylalanine, or (S)-valine | Coupling of N-(9H-purin-6-yl)-substituted amino acids. | Created to explore the impact of different amino acid side chains on antimycobacterial activity. | nih.gov |
These findings highlight the sensitivity of biological activity to the structure and stereochemistry of the amino acid portion of the molecule, underscoring the need for precise synthetic control.
Investigation of Linker Chemistry and its Influence on Biological Activity
The linker connecting the purine and tryptophan moieties is not merely a spacer but an active component that can influence the molecule's conformation, flexibility, and interactions with its biological target. In the parent compound, a direct covalent bond exists between the C6 of the purine and the amino group of L-tryptophan. SAR studies have explored the replacement of this direct linkage with various chemical groups to optimize biological activity.
Thioether-linked derivatives have been shown to be superior to their corresponding oxygen and nitrogen isosteres in some series of 6-substituted purine derivatives developed as positive inotropes. researchgate.net The synthesis of analogues with different linkers can be achieved by reacting a functionalized purine with a suitable partner. For example, an O-linked derivative was obtained from the reaction of 8-bromo-9-(pent-4-yn-1-yl)-9H-purin-6-amine with 2,4-dichlorophenol. nih.gov In the same study, oxidation of a sulfur-containing linker yielded sulfoxide (B87167) and sulfone derivatives, allowing for an investigation of the effect of the linker's oxidation state. nih.gov
The table below details different linker chemistries and their observed effects on activity.
| Linker Type | Synthetic Strategy | Example Series | Influence on Biological Activity | Reference |
| Thioether (-S-) | Reaction of a mercapto-substituted compound with a halo-purine derivative. | 6-Substituted purines for positive inotropic activity. | Thioether-linked derivatives were found to be superior to oxygen and nitrogen isosteres. | researchgate.net |
| Ether (-O-) | Reaction of a phenol (B47542) with a halo-purine derivative. | Grp94 inhibitors. | The O-linked derivative showed specific biological activity, though its potency varied compared to other linkers. | nih.gov |
| Sulfoxide (-SO-) | Oxidation of a thioether-linked precursor using an oxidizing agent like m-CPBA. | Grp94 inhibitors. | Allowed for fine-tuning of the electronic and steric properties of the linker, influencing potency. | nih.gov |
| Sulfone (-SO2-) | Oxidation of a thioether-linked precursor using an oxidizing agent like m-CPBA. | Grp94 inhibitors. | Further modification of the linker's properties, leading to different biological profiles. | nih.gov |
These studies illustrate that the linker's chemical nature is a critical determinant of biological activity, offering another avenue for optimizing the properties of this compound analogues.
Elucidation of Pharmacophoric Requirements for Specific Biological Responses
Pharmacophore modeling aims to identify the key structural features of a molecule, or a series of molecules, that are essential for a specific biological activity. For analogues of this compound, these studies integrate the findings from SAR to build a model of the ideal ligand.
For a series of 2,6,9-trisubstituted purine derivatives, a preliminary pharmacophore model identified several key features consistent with their cytotoxic activity. nih.gov These included:
Aromatic centers: Corresponding to the purine ring and substituents.
Hydrogen bond acceptor/donor centers: Provided by the nitrogen atoms of the purine ring and substituent groups.
A hydrophobic area: A crucial feature for binding to many protein targets.
Structure-activity relationship diagrams for other 9H-purine derivatives have also been developed to visualize the influence of the nature and position of various substituents on activity, for example, against EGFR inhibition. researchgate.net Docking studies have complemented these findings by providing a structural hypothesis for how these molecules bind to their targets, such as the IDO1 enzyme. rsc.org These computational analyses help to rationalize the observed SAR and guide the design of new, more potent analogues.
The essential pharmacophoric elements derived from various studies can be summarized as follows:
| Pharmacophoric Feature | Structural Component | Inferred Role in Activity | Reference |
| Hydrogen Bond Donors/Acceptors | Purine ring nitrogens, exocyclic amino groups | Crucial for specific interactions with amino acid residues in the target's binding pocket. | nih.gov |
| Aromatic/Hydrophobic Regions | Purine ring, tryptophan indole ring, other aryl substituents | Engage in hydrophobic and π-stacking interactions to anchor the ligand in the binding site. | nih.gov |
| Specific Substituent Positions | C2, C6, C8, and N9 on the purine; indole ring of tryptophan | Fine-tune potency and selectivity; occupy specific sub-pockets within the binding site. | nih.govnih.govnih.gov |
| Defined Stereochemistry | L-configuration of the amino acid | Ensures correct orientation of the side chains for optimal interaction with the target. | nih.govnih.gov |
Conclusion and Future Research Directions
Synthesis of Key Research Findings and Mechanistic Insights Regarding (9H-purin-6-yl)-L-tryptophan
As no research exists, the initial step would be the chemical synthesis and characterization of the compound. Subsequent in vitro studies would be necessary to understand its basic biochemical properties. This would involve investigating its stability, solubility, and potential interaction with key enzymes involved in L-tryptophan metabolism, such as tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO), the rate-limiting enzymes of the kynurenine (B1673888) pathway. youtube.comnih.gov
Potential as a Research Probe in Intersecting Metabolic and Signaling Pathways
The dual nature of the molecule suggests it could be a valuable tool for studying the intersection of purinergic signaling and tryptophan metabolism. Purines like adenosine (B11128) and guanosine (B1672433) are fundamental signaling molecules. Researchers might investigate if this compound acts as an agonist or antagonist at purinergic receptors, and how this might influence the downstream metabolic pathways of tryptophan. For instance, a study analogous to the use of 6-nitro-L-tryptophan as a spectroscopic probe for tryptophan-binding proteins could be conceptualized to explore the binding characteristics of this novel compound. nih.gov
Identification of Open Questions and Future Avenues for In Vitro and Animal Model Preclinical Investigations
The primary open question is whether this compound has any biological activity. Future preclinical investigations would need to address the following:
Metabolic Fate: How is the compound metabolized in cellular and animal models? Is the purine (B94841) or tryptophan moiety cleaved, or does the compound act as a whole?
Cellular Uptake and Transport: How does the compound enter cells? Does it utilize known amino acid or nucleoside transporters?
Pharmacological Effects: Does the compound modulate serotonin (B10506) or kynurenine pathway metabolite levels in vivo? Does it have any observable effects on physiological processes regulated by these pathways, such as mood, sleep, or immune responses? nih.govnih.gov
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and structurally characterizing (9H-purin-6-yl)-L-tryptophan?
- Synthesis : Use solid-phase peptide synthesis (SPPS) or enzymatic coupling, with L-tryptophan as the precursor. Ensure chiral purity by employing HPLC with chiral stationary phases (e.g., Chiralpak® columns) .
- Structural Confirmation : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles. Pair with ORIENT-3 for 3D visualization . Validate via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers validate the purity and stability of this compound in experimental preparations?
- Analytical Methods : Use reverse-phase HPLC with UV detection (280 nm for aromatic residues). Calibrate with a linear range of 0.1–100 µM L-tryptophan standards .
- Stability Testing : Conduct accelerated degradation studies under varying pH (3–9) and temperatures (4–37°C). Monitor degradation products via LC-MS .
- Quality Control : Include triplicate runs, blanks, and spiked recovery samples (85–115% recovery threshold) .
Q. What biochemical pathways involve this compound, and how can its metabolic flux be tracked?
- Pathway Mapping : Use isotopic labeling (¹⁴C/³H-L-tryptophan) to trace incorporation into purine derivatives or serotonin/kynurenine pathways .
- Flux Analysis : Apply metabolic control analysis (MCA) to identify rate-limiting enzymes (e.g., serA/serB in L-serine biosynthesis) using targeted gene overexpression/knockdown .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in enzymatic synthesis?
- Design of Experiments (DoE) : Use Plackett-Burman screening to identify critical factors (e.g., pH, substrate ratio, enzyme concentration). Follow with central composite design (CCD) for response surface optimization .
- Statistical Validation : Confirm model adequacy via ANOVA (p < 0.05) and adjusted R² (>0.85). For example, a CCD model with R² = 0.93 and RMSE = 7.90 was validated for L-tryptophan optimization .
Q. How should contradictory data on the bioactivity of this compound be resolved?
- Source Analysis : Check for batch-to-batch variability in synthesis (e.g., chiral impurities) using HRMS .
- Experimental Replication : Repeat assays under standardized conditions (e.g., fixed pH, temperature) with cell lines validated for tryptophan transport (e.g., cerebral cortex slices) .
- Meta-Analysis : Pool data from independent studies and apply random-effects models to account for heterogeneity .
Q. What advanced techniques are suitable for studying the interaction of this compound with cellular receptors?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to serotonin receptors (5-HT) or purinergic receptors (P2Y).
- Molecular Dynamics (MD) Simulations : Use CHARMM or AMBER force fields to model ligand-receptor docking. Validate with mutagenesis studies on critical binding residues .
Q. How can computational modeling predict the pharmacokinetics of this compound?
- In Silico Tools : Apply GastroPlus® for absorption/distribution modeling, using logP (lipophilicity) and pKa values derived from L-tryptophan analogs.
- PBPK Modeling : Incorporate tissue-specific parameters (e.g., blood-brain barrier permeability) from cerebral cortex transport studies .
Q. What ethical and safety protocols are critical for in vivo studies involving this compound?
- Ethical Compliance : Obtain approval from institutional review boards (IRBs) for animal/human trials. Document informed consent for clinical samples .
- Safety Measures : Use fume hoods for chemical handling and PPE for biohazardous materials (e.g., recombinant enzymes) .
Methodological Notes
- Key Software/Tools : SHELX (crystallography) , ORIENT-3 (visualization) , and Plackett-Burman/CCD (experimental design) .
- Data Sources : Prioritize peer-reviewed journals (e.g., International Journal of Tryptophan Research) over commercial databases .
- Limitations : Current evidence is extrapolated from L-tryptophan studies; validate findings for the purine derivative in target systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
